

Encorafenib's Target Protein Binding Affinity: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Encorafenib is a potent and highly selective small-molecule inhibitor of BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway, when constitutively activated by mutations such as BRAF V600E, plays a crucial role in the proliferation and survival of various cancer cells. **Encorafenib**'s distinct pharmacological profile, characterized by a prolonged dissociation from its target, underpins its clinical efficacy. This technical guide provides an in-depth overview of the binding affinity of **encorafenib** to its primary protein targets, detailing the quantitative metrics and the experimental protocols used for their determination.

Quantitative Binding Affinity Data

The binding affinity of **encorafenib** for its target kinases has been extensively characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Potency of Encorafenib



Target Protein	IC50 (nM)	Assay Type	Reference
BRAF V600E	0.35	Cell-free biochemical assay	[1][2]
Wild-type BRAF	0.47	Cell-free biochemical assay	[1][2]
CRAF	0.30	Cell-free biochemical assay	[1][2]

Table 2: Cellular Activity of Encorafenib in BRAF V600E

Mutant Cells

Parameter	EC50 (nM)	Cell Line	Assay Type	Reference
pERK Inhibition	3	A375	Immunoassay	[2][3]
Proliferation Inhibition	4	A375	Cell viability assay	[2][3]

Table 3: Kinase Selectivity Profile of Encorafenib

Encorafenib exhibits high selectivity for BRAF kinases. At clinically achievable concentrations ($\leq 0.9 \, \mu M$), it has been shown to bind to other kinases, potentially contributing to its overall therapeutic effect and side-effect profile.



Kinase	Activity	
JNK1	Ligand binding reduction	
JNK2	Ligand binding reduction	
JNK3	Ligand binding reduction	
LIMK1	Ligand binding reduction	
LIMK2	Ligand binding reduction	
MEK4	Ligand binding reduction	
STK36	Ligand binding reduction	

Data from in vitro ligand binding assays.

Table 4: Dissociation Half-Life of Encorafenib from BRAF V600E

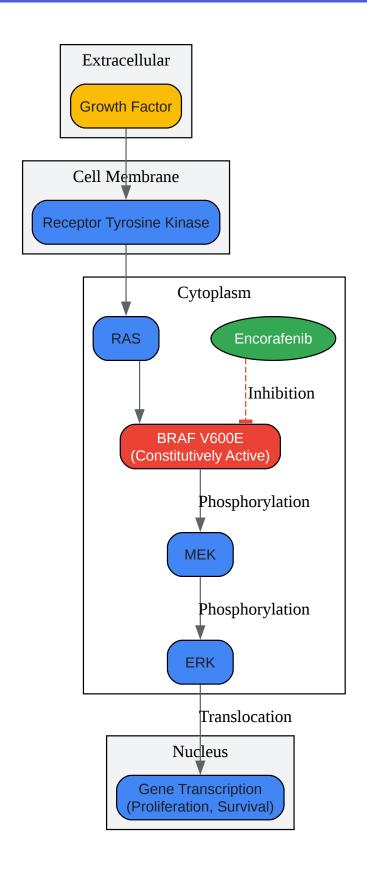
A distinguishing feature of **encorafenib** is its remarkably slow dissociation from the BRAF V600E protein, which contributes to sustained target inhibition.

Inhibitor	Dissociation Half-life (t1/2)	Reference
Encorafenib	> 30 hours	[1]
Dabrafenib	2 hours	[1]
Vemurafenib	0.5 hours	[1]

Signaling Pathway

Encorafenib targets the RAS/RAF/MEK/ERK signaling pathway, a critical regulator of cell growth, differentiation, and survival.[4] In cancers with a BRAF V600E mutation, the BRAF protein is constitutively active, leading to uncontrolled downstream signaling and cell proliferation. **Encorafenib** binds to the ATP-binding site of the mutated BRAF protein, inhibiting its kinase activity and thereby blocking the aberrant signaling cascade.





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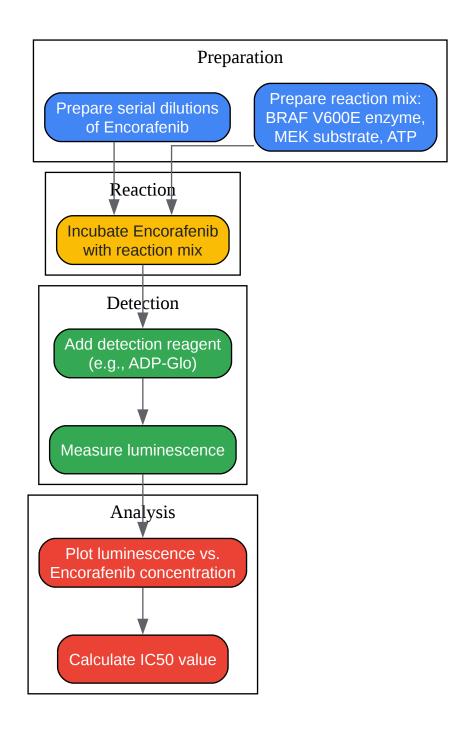
Figure 1: Encorafenib's inhibition of the MAPK signaling pathway.



Experimental Protocols Biochemical Kinase Assay (IC50 Determination)

This assay quantifies the concentration of **encorafenib** required to inhibit 50% of the BRAF V600E kinase activity in a cell-free system.

Workflow:





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Figure 2: Workflow for a biochemical kinase assay.

Detailed Methodology:

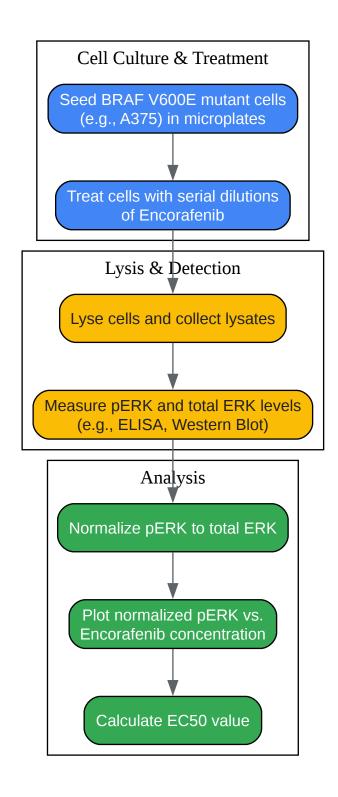
- Reagents: Recombinant human BRAF V600E and inactive MEK1 were used. ATP and other necessary buffer components were of standard laboratory grade.
- Assay Procedure: The kinase reaction was initiated by adding ATP to a final concentration of 10 μM in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
- Encorafenib Preparation: Encorafenib was serially diluted in DMSO and added to the assay plate.
- Incubation: The reaction was incubated for a specified time at room temperature.
- Detection: The amount of ADP produced, which is proportional to kinase activity, was
 quantified using a commercial ADP-Glo™ Kinase Assay kit. Luminescence was measured
 using a plate reader.
- Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software.

Cellular Phospho-ERK (pERK) Inhibition Assay (EC50 Determination)

This cell-based assay measures the effective concentration of **encorafenib** required to inhibit the phosphorylation of ERK, a downstream effector of BRAF, by 50% in whole cells.

Workflow:





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